![molecular formula C21H23N5O B2607435 2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde CAS No. 865660-52-2](/img/structure/B2607435.png)
2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde
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Overview
Description
Pyrimidine derivatives are widely used in medicinal chemistry due to their high degree of structural diversity . They are known to exhibit a wide range of pharmacological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly depending on the substitutions of their amino group and of their phenyl ring .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and depend on the specific structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary greatly depending on their specific structure .Scientific Research Applications
Organic Synthesis
2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde: is a valuable intermediate in organic synthesis. It can undergo SNAr (nucleophilic aromatic substitution) reactions under mild and environmentally friendly conditions . This reactivity is particularly useful for constructing N-heterocyclic systems , which are prevalent in many pharmaceutical compounds. The ability to introduce various substituents through SNAr reactions expands the molecular diversity accessible for drug discovery and development.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing pyrimidine derivatives that are integral to numerous drugs . The pyrimidine core is a common motif in many pharmacologically active molecules, and the manipulation of this core can lead to the development of new therapeutic agents with potential applications in treating a wide range of diseases.
Material Science
The compound’s derivatives are used in material science , particularly in the development of organic electronic materials . Its derivatives can be employed in Suzuki–Miyaura coupling reactions, which are pivotal for creating carbon-carbon bonds in the synthesis of organic electronic materials . These materials have applications in solar cells, light-emitting diodes, and transistors.
Analytical Chemistry
In analytical chemistry, the compound’s derivatives can be used as standards and reagents . They are essential for developing analytical methods, including mass spectrometry , to identify and quantify other substances with precision and accuracy .
Industrial Applications
The compound finds industrial applications in the synthesis of dyes, pigments, and agrochemicals . Its reactivity allows for the creation of complex molecules that can serve as active ingredients or intermediates in various industrial processes .
Environmental Applications
Lastly, the compound’s derivatives can be explored for environmental applications, such as the development of sensors and indicators . These could be used to detect pollutants or changes in environmental conditions, contributing to environmental monitoring and protection efforts .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-25(13-16-9-5-3-6-10-16)19-18(15-27)20(24-21(22)23-19)26(2)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJJDVSKTKAMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=NC(=N2)N)N(C)CC3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde |
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